molecular formula C15H32N2O B14420316 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol CAS No. 85181-17-5

6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol

Katalognummer: B14420316
CAS-Nummer: 85181-17-5
Molekulargewicht: 256.43 g/mol
InChI-Schlüssel: ZVVYHZVCDWEHAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and an aminohexanol chain. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hexan-1-ol in the presence of a suitable catalyst. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The reaction conditions often include elevated temperatures and the use of reducing agents such as hydrazine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrazine, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol has a wide range of scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol is unique due to its specific structure, which combines the properties of a piperidine ring with an aminohexanol chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in stabilizing polymers and inhibiting lipid peroxidation.

Eigenschaften

CAS-Nummer

85181-17-5

Molekularformel

C15H32N2O

Molekulargewicht

256.43 g/mol

IUPAC-Name

6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexan-1-ol

InChI

InChI=1S/C15H32N2O/c1-14(2)11-13(12-15(3,4)17-14)16-9-7-5-6-8-10-18/h13,16-18H,5-12H2,1-4H3

InChI-Schlüssel

ZVVYHZVCDWEHAA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.